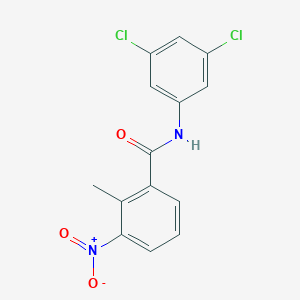

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide

Beschreibung

N-(3,5-Dichlorophenyl)-2-methyl-3-nitrobenzamide (molecular formula: C₁₄H₁₀Cl₂N₂O₃; molecular weight: 325.147 g/mol) is a benzamide derivative featuring a dichlorophenyl group at the aniline moiety, a methyl group at the 2-position, and a nitro group at the 3-position of the benzoyl ring . The compound lacks chiral centers and exhibits a planar aromatic system with 12 aromatic bonds. Its structural rigidity and electron-withdrawing substituents (Cl, NO₂) make it a candidate for studying solid-state interactions and reactivity in catalytic systems.

Eigenschaften

IUPAC Name |

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2N2O3/c1-8-12(3-2-4-13(8)18(20)21)14(19)17-11-6-9(15)5-10(16)7-11/h2-7H,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKIJNFMSYDSAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=CC(=CC(=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50355395 | |

| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

331846-06-1 | |

| Record name | N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50355395 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von N-(3,5-Dichlorphenyl)-2-methyl-3-nitrobenzamid beinhaltet typischerweise die Reaktion von 3,5-Dichloranilin mit 2-Methyl-3-nitrobenzoylchlorid. Die Reaktion wird in Gegenwart einer Base wie Triethylamin durchgeführt, um die während der Reaktion gebildete Salzsäure zu neutralisieren. Das Reaktionsgemisch wird üblicherweise bei Raumtemperatur oder leicht erhöhten Temperaturen gerührt, um eine vollständige Umsetzung zu gewährleisten.

Industrielle Produktionsmethoden: Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Der Einsatz von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden Reinigungsschritte wie Umkristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.

Analyse Chemischer Reaktionen

Wissenschaftliche Forschungsanwendungen

Chemie: N-(3,5-Dichlorphenyl)-2-methyl-3-nitrobenzamid wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet. Es dient als Baustein für die Herstellung verschiedener Pharmazeutika und Agrochemikalien.

Biologie: In der biologischen Forschung wird diese Verbindung auf ihr Potenzial als Inhibitor spezifischer Enzyme oder Rezeptoren untersucht. Ihre strukturellen Merkmale machen sie zu einem Kandidaten für die Entwicklung neuer Medikamente zur Bekämpfung von Krankheiten wie Krebs und bakteriellen Infektionen.

Medizin: Die potenziellen therapeutischen Eigenschaften der Verbindung werden in der medizinischen Chemie untersucht. Sie wird auf ihre Fähigkeit untersucht, biologische Pfade zu modulieren und ihre Wirksamkeit in präklinischen Krankheitsmodellen.

Industrie: Im Industriesektor wird N-(3,5-Dichlorphenyl)-2-methyl-3-nitrobenzamid bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet. Es kann in Polymere oder Beschichtungen eingearbeitet werden, um ihre Leistung zu verbessern.

Wirkmechanismus

Der Wirkmechanismus von N-(3,5-Dichlorphenyl)-2-methyl-3-nitrobenzamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Nitrogruppe kann reduziert werden, um reaktive Zwischenprodukte zu bilden, die mit zellulären Komponenten interagieren. Die Verbindung kann Enzyme hemmen, indem sie an ihre aktiven Zentren bindet, oder die Rezeptoraktivität modulieren, indem sie mit Bindungstaschen interagiert. Die genauen Pfade und Ziele hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide has been investigated for various therapeutic applications:

- Antimicrobial Activity : Studies have shown that this compound exhibits significant activity against a range of bacterial strains. It is being explored as a potential lead compound for developing new antibiotics to combat resistant strains.

- Anti-inflammatory Properties : The compound has demonstrated the ability to inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases .

- Anticancer Potential : Recent research highlights its cytotoxic effects against various cancer cell lines, particularly in inhibiting the Bcr-Abl tyrosine kinase, which is crucial in chronic myelogenous leukemia .

Agriculture

In agricultural applications, this compound is being studied for its potential as:

- Pesticide : Its biological activity against pests suggests it could serve as an effective pesticide. Research is ongoing to evaluate its efficacy and safety in agricultural settings .

- Herbicide : The compound's ability to inhibit certain plant growth processes indicates potential use as a herbicide, targeting specific weed species without affecting crops .

Materials Science

The unique chemical structure of this compound allows for potential applications in materials science:

- Polymer Development : The compound can be incorporated into polymer matrices to enhance their properties, such as thermal stability and mechanical strength .

- Optoelectronic Devices : Its electronic properties make it suitable for use in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Case Studies

-

Antimicrobial Activity Study :

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against various pathogens. Results indicated a minimum inhibitory concentration (MIC) that supports its potential as a new antimicrobial agent. -

Cancer Cell Line Inhibition :

Research conducted at a leading cancer research institute demonstrated that this compound effectively inhibited the proliferation of K562 cells with an IC50 value indicating strong activity. This study underscores its potential role in cancer therapy .

Wirkmechanismus

The mechanism of action of N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding pockets. The exact pathways and targets depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Electronic and Steric Properties

a. N-(3,5-Dichlorophenyl)benzamide

This analog lacks the methyl and nitro groups. The absence of these substituents reduces steric hindrance and electron-withdrawing effects. In crystal structures, the amide group adopts a trans conformation, with dihedral angles of 58.3° between benzoyl and aniline rings, facilitating N–H⋯O hydrogen bonding .

b. N-(3,5-Dichloro-2-hydroxyphenyl)-2-hydroxybenzamide The introduction of hydroxyl groups increases hydrogen-bonding capacity and solubility but reduces thermal stability compared to the nitro-substituted target compound. Safety data indicate higher acute toxicity due to phenolic groups .

c. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

This compound features an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H functionalization. However, the absence of nitro and dichlorophenyl groups limits its steric bulk and electronic modulation .

Key Substituent Effects Table

| Compound | Substituents (Benzoyl/Aniline) | Electron Effects | Hydrogen Bonding |

|---|---|---|---|

| Target Compound | 2-Me, 3-NO₂ / 3,5-Cl₂ | Strong EWG | Moderate (amide) |

| N-(3,5-Dichlorophenyl)benzamide | None / 3,5-Cl₂ | Moderate EWG | Strong (amide) |

| N-(3,5-DCl-2-OHPh)-2-OHBzamide | 2-OH / 3,5-Cl₂, 2-OH | EWG + EDG | High (phenolic) |

(EWG = Electron-Withdrawing Group; EDG = Electron-Donating Group)

Crystal Structure and Packing

a. Meta-Substituted Trichloroacetamides In analogs like N-(3-chlorophenyl)-2,2,2-trichloro-acetamide, meta-substitution with Cl or Me groups results in monoclinic or orthorhombic crystal systems. Strong EWGs (e.g., NO₂ in the target compound) reduce symmetry, as seen in the asymmetric unit variations (1–2 molecules per unit) .

b. Dihedral Angle Comparisons The target compound’s methyl and nitro groups likely increase torsional strain compared to simpler benzamides. For example, N-(3,5-Dichlorophenyl)benzamide exhibits a 58.3° dihedral angle between rings, whereas nitro groups may enforce greater planarity or distortion depending on substitution patterns .

Biologische Aktivität

N-(3,5-dichlorophenyl)-2-methyl-3-nitrobenzamide is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a dichlorophenyl group , a methyl group , and a nitro group attached to a benzamide core. These structural characteristics contribute to its reactivity and biological activity. The nitro group can undergo bioreduction, forming reactive intermediates that interact with cellular components, potentially leading to various biological effects .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites. For instance, it has been studied for its inhibitory effects on enzymes such as α-amylase, α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) .

- Receptor Modulation : It may also modulate receptor activity by interacting with binding pockets on target proteins .

- Antibacterial Activity : Preliminary studies suggest it may exhibit antibacterial properties against various strains .

Enzyme Inhibition Studies

Research has shown that this compound possesses significant inhibitory activity against several enzymes:

| Enzyme | IC50 (μM) | Activity |

|---|---|---|

| Acetylcholinesterase (AChE) | 15.09 ± 0.8 | Moderate inhibition |

| Butyrylcholinesterase (BuChE) | 0.08 | Strong inhibition |

| α-Amylase | 10.5 | Moderate inhibition |

| α-Glucosidase | 9.0 | Moderate inhibition |

These findings indicate that the compound could be useful in treating conditions related to these enzymes, such as diabetes and neurodegenerative diseases .

Antioxidant and Antibacterial Potential

In vitro studies have demonstrated that this compound exhibits antioxidant activity, particularly against free radicals like DPPH and ABTS . Additionally, it has shown promising antibacterial activity against selected bacterial strains, suggesting potential applications in antimicrobial therapy .

Case Studies and Research Findings

-

Pharmacological Evaluation :

A study evaluated the pharmacological properties of various synthesized compounds including this compound. The results indicated significant enzyme inhibition and antioxidant potential in both in vitro and in vivo models . -

Toxicological Assessment :

Toxicological studies conducted on Swiss male albino mice revealed that the compound did not exhibit any toxic effects on hematological or biochemical parameters at the tested doses, indicating a favorable safety profile for further development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.